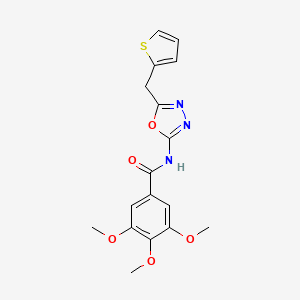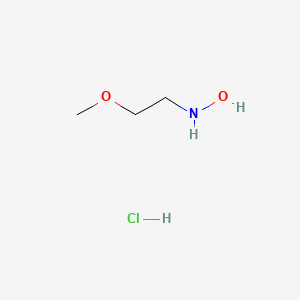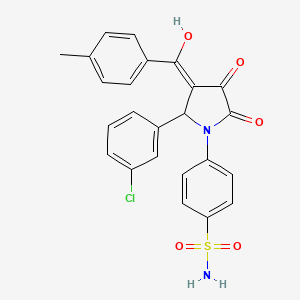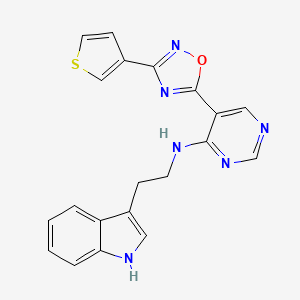
4-(4-((4-(4-フルオロフェニル)チアゾール-2-イル)メチル)ピペラジン-1-カルボニル)-N,N-ジメチルベンゼンスルホンアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClFN4O3S2 and its molecular weight is 525.05. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護効果のためのMAGL阻害
この化合物は、モノアシルグリセロールリパーゼ(MAGL)の潜在的な阻害剤として同定されています 。MAGLは、神経保護と神経炎症過程の調節に重要な役割を果たすエンドカンナビノイドを分解する酵素です。MAGLを阻害することにより、神経細胞を損傷や炎症から保護することにより、アルツハイマー病やパーキンソン病などの神経変性疾患の治療につながる可能性があります。
抗癌活性
この化合物の構造の一部であるチアゾール誘導体は、抗癌研究で有望な結果を示しています 。これらは、DNA複製やタンパク質合成など、癌細胞の生存に不可欠なさまざまな細胞プロセスを妨害することができます。この化合物は、さまざまな種類の癌細胞に対する有効性を調査し、新しい化学療法薬の開発に貢献することができます。
抗菌および抗真菌用途
チアゾール部分構造は、抗菌および抗真菌特性で知られています 。この化合物は、耐性菌株や真菌に対して効果的な新しい抗生物質や抗真菌薬の開発に使用できます。これは、抗菌剤耐性という増え続ける懸念に対処しています。
鎮痛および抗炎症用途
チアゾールコアを持つ化合物は、鎮痛および抗炎症作用を持つことが報告されています 。これは、当社の化合物が、関節炎や筋肉の損傷などの状態における痛みを軽減し、炎症を軽減する薬剤に製剤化できることを示唆しています。
抗ウイルス剤
チアゾール誘導体は、抗ウイルス剤としての可能性を示しています 。この化合物は、さまざまなウイルスに対する有効性を研究し、ウイルス感染症の新しい治療法につながる可能性があります。
神経伝達物質合成の調節
チアゾールは、アセチルコリンなどの神経伝達物質の合成に不可欠なビタミンB1に存在します 、この化合物は脳内の神経伝達物質レベルに影響を与える可能性があります。これは、神経伝達物質の不均衡が要因となる神経障害の治療に影響を与える可能性があります。
抗腫瘍効果のための酵素阻害
この化合物は、特定の酵素を阻害する能力を抗腫瘍効果に利用できます。 酵素阻害剤は、腫瘍の増殖と増殖を防ぐことができる薬物の一種です .
薬剤耐性に関する薬理学的調査
病原体および癌細胞における薬剤耐性を克服するための研究は、この化合物を活用できます。 これは、抗菌剤および抗癌剤耐性を克服することを目的とした誘導体の合成におけるリード化合物として役立つ可能性があります .
特性
IUPAC Name |
4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S2.ClH/c1-26(2)33(30,31)20-9-5-18(6-10-20)23(29)28-13-11-27(12-14-28)15-22-25-21(16-32-22)17-3-7-19(24)8-4-17;/h3-10,16H,11-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKQMPJIIYHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)
![3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2562945.png)


![(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2562950.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2562951.png)

![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)



![N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2562964.png)
